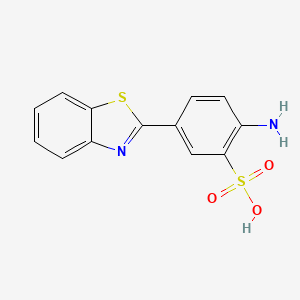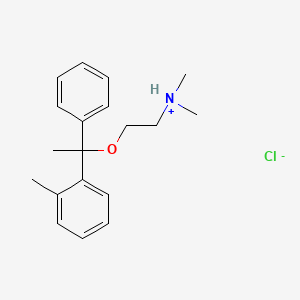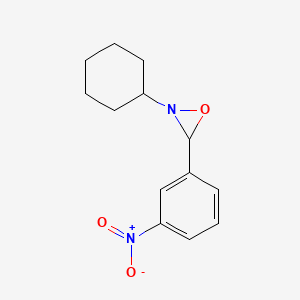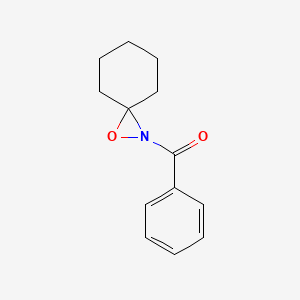
Undecanamide, 11,11'-dithiobis(N-vanillyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-Dithiobis(N-vanillylundecanamide) typically involves the reaction of vanillyl amine with undecanoic acid, followed by the formation of a disulfide bond . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
11,11’-Dithiobis(N-vanillylundecanamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
11,11’-Dithiobis(N-vanillylundecanamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 11,11’-Dithiobis(N-vanillylundecanamide) involves its interaction with molecular targets through its disulfide bond and vanillyl groups. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The vanillyl groups can interact with receptors and other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
11,11’-Dithiobis-undecanoic acid: Similar structure but lacks the vanillyl groups.
Bis(10-carboxydecyl)disulfide: Similar disulfide bond but different functional groups.
4,4’-Dithiobis(N-vanillylbutanamide): Similar vanillyl groups but different chain length.
Uniqueness
11,11’-Dithiobis(N-vanillylundecanamide) is unique due to the presence of both the disulfide bond and the vanillyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
102612-99-7 |
|---|---|
Molecular Formula |
C38H60N2O6S2 |
Molecular Weight |
705.0 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-11-[[11-[(4-hydroxy-3-methoxyphenyl)methylamino]-11-oxoundecyl]disulfanyl]undecanamide |
InChI |
InChI=1S/C38H60N2O6S2/c1-45-35-27-31(21-23-33(35)41)29-39-37(43)19-15-11-7-3-5-9-13-17-25-47-48-26-18-14-10-6-4-8-12-16-20-38(44)40-30-32-22-24-34(42)36(28-32)46-2/h21-24,27-28,41-42H,3-20,25-26,29-30H2,1-2H3,(H,39,43)(H,40,44) |
InChI Key |
ZQLIHLFWNQYXJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




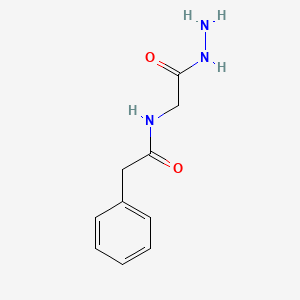
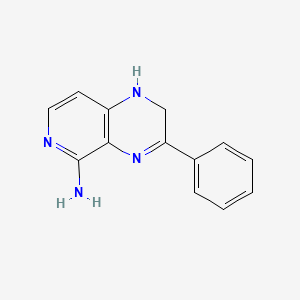
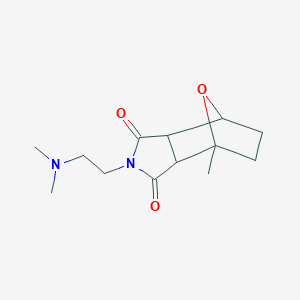
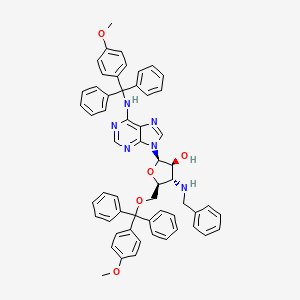

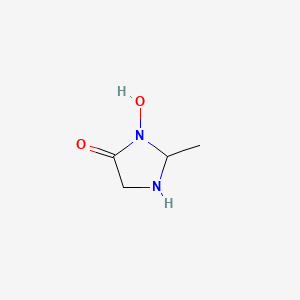
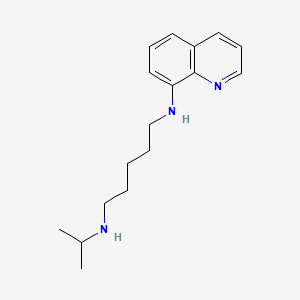
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
